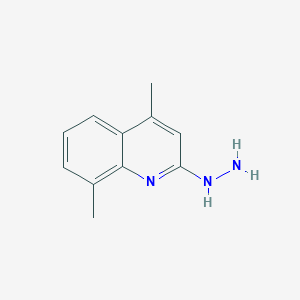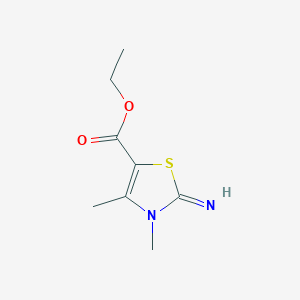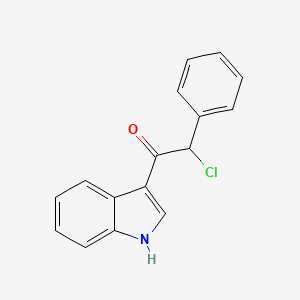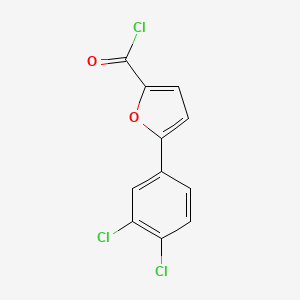
Metipirox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METIPIROX typically involves the reaction of 4,6-dimethyl-2-pyridone with hydroxylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reactants: 4,6-dimethyl-2-pyridone and hydroxylating agents.
Conditions: Inert atmosphere, controlled temperature, and pressure.
Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: METIPIROX undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form its reduced derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyridone derivatives.
Substitution: Formation of substituted pyridone compounds with various functional groups.
Scientific Research Applications
METIPIROX has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Studied for its potential antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential use as an antibacterial agent and its role in treating bacterial infections.
Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of METIPIROX involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, ultimately leading to cell lysis and death.
Comparison with Similar Compounds
METIPIROX can be compared with other similar compounds such as:
1-HYDROXY-2(1H)-PYRIDONE: Similar structure but lacks the dimethyl groups.
4-HYDROXY-6-METHYL-2(1H)-PYRIDONE: Similar structure with one less methyl group.
2-HYDROXY-4,6-DIMETHYL-1,3-DIOXANE: Different ring structure but similar functional groups.
Uniqueness: this compound is unique due to its specific hydroxyl and dimethyl substitutions on the pyridone ring, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
29342-02-7 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-hydroxy-4,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 |
InChI Key |
QVWDCUMRWIBGJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)O |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)O |
Key on ui other cas no. |
29342-02-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)


![11-bromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1623317.png)





![[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid](/img/structure/B1623325.png)
